Dibekacin sulfate

Antimicrobial Resistance Gram-negative Bacteria Aminoglycoside

Dibekacin sulfate (3',4'-dideoxykanamycin B) is a semisynthetic aminoglycoside with a distinct resistance profile. Unlike gentamicin, it retains potency against up to 40% of gentamicin-resistant Enterobacteriaceae and resistant Pseudomonas aeruginosa. Its rapid and sustained bone penetration (peak ≤1h post-IM) makes it a critical reference standard for orthopedic infection models. Sourced strictly for research as a comparator in MIC panels, a PK/PD reference, or a positive control in nephro-/vestibulotoxicity studies. Ensure your gram-negative research has the right benchmark—order this specialized tool compound.

Molecular Formula C18H39N5O12S
Molecular Weight 549.6 g/mol
CAS No. 64070-13-9
Cat. No. B3434897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibekacin sulfate
CAS64070-13-9
Molecular FormulaC18H39N5O12S
Molecular Weight549.6 g/mol
Structural Identifiers
SMILESC1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N.OS(=O)(=O)O
InChIInChI=1S/C18H37N5O8.H2O4S/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18;1-5(2,3)4/h6-18,24-27H,1-5,19-23H2;(H2,1,2,3,4)
InChIKeyGXKUKBCVZHBTJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibekacin Sulfate (CAS 64070-13-9): Sourcing and Baseline Identification for Aminoglycoside Research


Dibekacin sulfate (CAS 64070-13-9), also known as 3',4'-dideoxykanamycin B, is a semisynthetic aminoglycoside antibiotic derived from kanamycin B [1]. It exhibits broad-spectrum antibacterial activity, primarily against Gram-negative bacteria, and is structurally and functionally similar to tobramycin [2]. The compound was originally developed in Japan and has been marketed there for the treatment of severe Gram-negative infections [3].

Dibekacin Sulfate vs. Generic Aminoglycosides: Why Structural and Pharmacologic Differences Preclude Simple Substitution


While dibekacin shares a core aminoglycoside structure with compounds like gentamicin, tobramycin, and amikacin, critical differences in its chemical modification (3',4'-dideoxygenation) alter its interaction with bacterial ribosomes and its susceptibility to aminoglycoside-modifying enzymes [1]. These structural nuances translate into distinct antibacterial spectra, particularly against gentamicin-resistant Pseudomonas aeruginosa, as well as variable pharmacokinetic and toxicological profiles [2]. Therefore, generic substitution with another aminoglycoside is not scientifically justified without direct, quantitative evidence of equivalence in the specific experimental or clinical context.

Quantitative Differentiation of Dibekacin Sulfate: Head-to-Head Data Against Comparator Aminoglycosides


Dibekacin Sulfate's Potency Against Gentamicin-Resistant Pseudomonas aeruginosa

Dibekacin sulfate demonstrates high activity against strains of Pseudomonas aeruginosa that are resistant to gentamicin. In a study of 617 clinical bacterial strains, 40% of gentamicin-resistant Enterobacteriaceae isolates remained susceptible to dibekacin, highlighting its differentiated efficacy profile [1]. A separate comparative study found that dibekacin showed a high level of activity against P. aeruginosa, including gentamicin-resistant strains, when compared to gentamicin, sisomicin, tobramycin, and amikacin [2].

Antimicrobial Resistance Gram-negative Bacteria Aminoglycoside

Dibekacin Sulfate's Geometric Mean MIC Against Pseudomonas aeruginosa Compared to Other Aminoglycosides

In a comparative analysis of aminoglycoside activity against susceptible Pseudomonas aeruginosa strains, dibekacin (DBK) exhibited a geometric mean minimum inhibitory concentration (MIC) of 1.12 mg/L, which was significantly lower than that of netilmicin (NET, 2.73 mg/L) and amikacin (AMK, 4.16 mg/L), and comparable to tobramycin (TOB, 1.06 mg/L) [1]. This indicates that dibekacin is among the most potent aminoglycosides in its class for this pathogen.

Antimicrobial Susceptibility Pseudomonas aeruginosa MIC

Dibekacin Sulfate's Renal Disposition: A Distinctive Tubular Reabsorption Profile Among Aminoglycosides

A human study comparing the tubular disposition of five aminoglycosides revealed that dibekacin sulfate has a distinct renal handling profile. During continuous intravenous infusion, the percent fractional excretion was 81% for dibekacin, which is intermediate between gentamicin (79%) and tobramycin (85%), and significantly different from netilmicin (99%) and amikacin (83%) [1]. This measure, reflecting net tubular reabsorption, correlates with the known differential nephrotoxic potentials of these drugs.

Nephrotoxicity Pharmacokinetics Renal Handling

Dibekacin Sulfate's Vestibular Toxicity Profile: A Comparison with Netilmicin

A comparative ototoxicity study in guinea pigs demonstrated that dibekacin sulfate induces significant vestibular toxicity, whereas netilmicin did not produce any significant changes in auditory or vestibular function compared to controls [1]. Specifically, dibekacin provoked mild cochlear and severe vestibulotoxicity, while netilmicin was devoid of ototoxic effects in this model. This highlights a clear differentiation in the safety profile of these two aminoglycosides.

Ototoxicity Safety Pharmacology Vestibular Function

Dibekacin Sulfate's Bone Penetration: A Unique Pharmacokinetic Advantage for Orthopedic Applications

Dibekacin sulfate demonstrates rapid and sustained penetration into bone tissue following intramuscular administration. Peak concentrations in serum and cancellous bone are reached within one hour, and the drug maintains a bactericidal level in bone for an extended period [1]. The concentration in cancellous bone parallels that in serum, while cortical bone shows a more gradual increase in concentration over time. This property is not commonly reported for comparator aminoglycosides like gentamicin or tobramycin, suggesting a differentiated pharmacokinetic profile.

Bone Penetration Pharmacokinetics Orthopedic Infections

Comparative Nephrotoxicity of Dibekacin Sulfate and Gentamicin in a Rat Model

A comparative nephrotoxicity study in rats evaluated dibekacin sulfate against gentamicin and amikacin at doses equivalent to 3, 10, and 30 times the suggested human therapeutic dose. The results indicated that dibekacin and gentamicin produced equally severe injury to renal tissue, while amikacin was less nephrotoxic [1]. A separate study also concluded that, in a rat model, dibekacin is comparable to gentamicin in nephrotoxic potential [2]. This establishes dibekacin's nephrotoxic profile as being on par with gentamicin, which is known to be more nephrotoxic than tobramycin or netilmicin.

Nephrotoxicity Animal Model Safety Assessment

Dibekacin Sulfate Application Scenarios: Translating Differentiated Evidence into Research and Industrial Use Cases


Investigating Activity Against Gentamicin-Resistant Gram-Negative Pathogens

Utilize dibekacin sulfate as a tool compound or reference standard in in vitro and in vivo models of infection caused by gentamicin-resistant Enterobacteriaceae and Pseudomonas aeruginosa. The evidence demonstrates that up to 40% of gentamicin-resistant Enterobacteriaceae remain susceptible to dibekacin [1], and it maintains high activity against gentamicin-resistant P. aeruginosa [2]. This makes dibekacin sulfate a valuable comparator in studies evaluating novel anti-pseudomonal agents or resistance mechanisms.

Pharmacokinetic and Tissue Distribution Studies, Particularly Bone Penetration

Employ dibekacin sulfate in pharmacokinetic investigations requiring a reference aminoglycoside with rapid and sustained bone penetration. Studies have shown that dibekacin reaches peak concentrations in cancellous bone within one hour of intramuscular injection and maintains bactericidal levels for an extended period [3]. This property is advantageous for research on orthopedic infection prophylaxis or for developing targeted delivery systems for bone infections.

Mechanistic Studies of Aminoglycoside-Induced Nephrotoxicity and Ototoxicity

Leverage the well-characterized toxicity profile of dibekacin sulfate as a model agent for inducing and studying aminoglycoside-related renal and vestibular damage. Head-to-head comparisons show that dibekacin produces renal injury comparable to gentamicin in rat models [4][5] and causes severe vestibulotoxicity in guinea pigs, unlike netilmicin [6]. These properties make it a suitable positive control or investigational tool in toxicology research.

In Vitro Susceptibility Testing and Aminoglycoside-Modifying Enzyme Research

Incorporate dibekacin sulfate as a key comparator in in vitro antimicrobial susceptibility testing panels for Gram-negative pathogens. Its structural similarity to tobramycin, yet distinct susceptibility to modifying enzymes [7], provides a nuanced tool for dissecting resistance mechanisms. Comparative MIC data, such as its geometric mean MIC of 1.12 mg/L against P. aeruginosa [8], offer a benchmark for evaluating new agents and for quality control in diagnostic microbiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibekacin sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.